5-(4-Aminobutyl)-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione
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Description
Typically, the description of a chemical compound includes its IUPAC name, common names, and structural formula. The compound’s role or use in industry or research is also often included.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction.Molecular Structure Analysis
This involves analyzing the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes understanding the reaction mechanisms, kinetics, and the factors that influence the rate of the reaction.Physical And Chemical Properties Analysis
This involves studying the compound’s physical properties such as melting point, boiling point, solubility, and density. The compound’s chemical properties such as its acidity or basicity, reactivity, and redox potential are also analyzed.Safety And Hazards
This involves understanding the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage.
Future Directions
This involves predicting or proposing future research directions. It could include potential applications of the compound, modifications to improve its properties, or new synthesis methods.
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properties
IUPAC Name |
5-(4-aminobutyl)-5-phenyl-1,3-diazinane-2,4,6-trione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c15-9-5-4-8-14(10-6-2-1-3-7-10)11(18)16-13(20)17-12(14)19/h1-3,6-7H,4-5,8-9,15H2,(H2,16,17,18,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFNACRZGWROSLW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(=O)NC(=O)NC2=O)CCCCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60229573 |
Source
|
Record name | 5-Phenyl-5-(4-aminobutyl)barbituric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60229573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Phenyl-5-(4-aminobutyl)barbituric acid | |
CAS RN |
79181-97-8 |
Source
|
Record name | 5-Phenyl-5-(4-aminobutyl)barbituric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079181978 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Phenyl-5-(4-aminobutyl)barbituric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60229573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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